molecular formula C27H26N4O3S B2889252 N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide CAS No. 1111983-86-8

N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide

Numéro de catalogue: B2889252
Numéro CAS: 1111983-86-8
Poids moléculaire: 486.59
Clé InChI: RHDKKGCDYUXOFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide features a quinazolin-4-yl core substituted with a 1,2,3,4-tetrahydroisoquinolin-2-yl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide is further functionalized with a 2,4-dimethoxyphenyl group.

The 2,4-dimethoxy substitution on the phenyl ring may enhance solubility and influence electronic interactions with target proteins, while the tetrahydroisoquinoline moiety could contribute to hydrophobic binding and conformational stability .

Propriétés

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-33-20-11-12-23(24(15-20)34-2)28-25(32)17-35-26-21-9-5-6-10-22(21)29-27(30-26)31-14-13-18-7-3-4-8-19(18)16-31/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKKGCDYUXOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide is a synthetic compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dimethoxyphenyl group : Enhances lipophilicity and biological interactions.
  • Tetrahydroisoquinoline moiety : Known for various pharmacological properties.
  • Quinazoline derivative : Associated with anticancer and antimicrobial activities.
PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₃S
Molecular Weight365.45 g/mol
IUPAC NameN-(2,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, inhibiting their activity.
  • Receptor Modulation : The dimethoxyphenyl and quinazoline components can bind to specific receptors involved in cell signaling pathways.
  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) tests revealed effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Breast Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar quinazoline derivatives in inhibiting tumor growth in xenograft models .
  • Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents reported that compounds with sulfanyl groups showed enhanced antibacterial activity compared to their non-sulfanyl counterparts .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substitution Patterns on the Quinazoline Core

Varying Aryl Groups on the Acetamide Side Chain
  • N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ():
    • Substituents: 2,3-dimethylphenyl (electron-donating methyl groups) and 4-ethoxyphenyl.
    • Impact: Increased lipophilicity due to methyl and ethoxy groups may enhance membrane permeability but reduce aqueous solubility .
  • N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ():
    • Substituents: 4-acetamidophenyl (polar amide group) and 4-methylphenyl.
    • Impact: The acetamide group introduces hydrogen-bonding capacity, which could improve target affinity .
Heterocyclic Variations
  • 2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (): Core Structure: Triazole instead of quinazoline.
  • N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (): Core Structure: Lacks quinazoline but retains tetrahydroisoquinoline. Impact: Phenoxyphenyl groups may enhance metabolic stability but reduce target specificity .
Kinase Inhibition Potential
  • Target Compound : The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR, CK1). Similar compounds in and show activity against CK1 and other kinases.
  • Compound 18 ():
    • Structure: Dihydropyrimidinyl-thioacetamide with trifluoromethyl benzothiazole.
    • Activity: CK1-specific inhibition due to the electron-withdrawing trifluoromethyl group enhancing binding affinity .
Anticonvulsant and Anti-exudative Effects
  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():
    • Substituents: Dichlorophenyl (electron-withdrawing) and dioxoquinazoline.
    • Activity: Anticonvulsant effects attributed to enhanced dipole interactions with neuronal receptors .
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Activity: Anti-exudative effects via modulation of inflammatory pathways, with furan improving bioavailability .

Physicochemical Properties

Compound (Reference) Molecular Weight Key Substituents Notable Properties
Target Compound 454.59 g/mol 2,4-dimethoxyphenyl, tetrahydroisoquinoline Moderate solubility, high rigidity
~500 g/mol* 2,3-dimethylphenyl, 4-ethoxyphenyl High lipophilicity
~450 g/mol* 4-acetamidophenyl, 4-methylphenyl Enhanced hydrogen bonding
454.59 g/mol 3,4-dimethylphenyl Similar core, reduced polarity
494.0 g/mol 2-chloro-4,6-dimethylphenyl High metabolic stability

*Estimated based on molecular formulas.

Key Research Findings

  • Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxy group in the target compound improves solubility compared to dichloro or methyl substituents in analogs () but may reduce binding affinity to hydrophobic pockets .
  • Core Heterocycles : Quinazoline derivatives (Target, ) generally exhibit higher kinase inhibition than triazole-based analogs () due to better shape complementarity .
  • Tetrahydroisoquinoline Role: This moiety enhances conformational stability, as seen in the target compound and , but may increase synthetic complexity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.